molecular formula C22H28O4 B3916625 1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No.: B3916625
M. Wt: 356.5 g/mol
InChI Key: WMLNUSGVXJHEAE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as APTP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, this compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for the study of 1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, the development of more efficient synthesis methods and analogs of this compound could expand its potential applications in various fields.
In conclusion, this compound is a synthetic compound that has garnered attention in the scientific community for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and expand our understanding of its biological activities.

Scientific Research Applications

1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been studied extensively for its potential applications in the fields of medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Properties

IUPAC Name

(E)-1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-24-18-9-14(10-19(25-2)21(18)26-3)4-5-20(23)22-11-15-6-16(12-22)8-17(7-15)13-22/h4-5,9-10,15-17H,6-8,11-13H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLNUSGVXJHEAE-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
Reactant of Route 3
1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
Reactant of Route 4
1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
1-(1-adamantyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.